Bienvenue dans la boutique en ligne BenchChem!

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

AKR1C3 inhibitor sigma receptor piperazine SAR

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone (CAS 927640-72-0) is a synthetic small molecule (C₁₆H₂₃N₃O₂, MW 289.37 g/mol) belonging to the arylpiperazine-amide class, featuring a 4-methoxyphenylpiperazine core linked via a carbonyl bridge to a pyrrolidine ring. The compound is commercially available at 98% purity from specialty chemical suppliers.

Molecular Formula C16H23N3O2
Molecular Weight 289.37g/mol
CAS No. 927640-72-0
Cat. No. B497244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
CAS927640-72-0
Molecular FormulaC16H23N3O2
Molecular Weight289.37g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3
InChIInChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3
InChIKeyXOPFTZLOJBPTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS 927640-72-0 – Key Identity and Baseline for Scientific Procurement


(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone (CAS 927640-72-0) is a synthetic small molecule (C₁₆H₂₃N₃O₂, MW 289.37 g/mol) belonging to the arylpiperazine-amide class, featuring a 4-methoxyphenylpiperazine core linked via a carbonyl bridge to a pyrrolidine ring . The compound is commercially available at 98% purity from specialty chemical suppliers . In silico target prediction (SEA) suggests potential sigma-1 receptor (SIGMAR1) engagement, though no experimental binding or functional activity data have been reported in the primary literature or in ChEMBL for this specific compound [1]. This places the compound at an early, underexplored stage in the research pipeline, where procurement decisions must rely on structural differentiation from close analogs rather than on a pre-existing published activity profile.

Why (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone Cannot Be Replaced by In-Class Analogs: Structural Determinants of Target Engagement


Within the arylpiperazine-amide chemotype, substitution at both the terminal amide ring and the aryl ring dramatically reshapes biological target preference. The morpholine analog—(4-(4-methoxyphenyl)piperazin-1-yl)(morpholino)methanone (CAS 586996-95-4)—has been characterized as a potent AKR1C3 inhibitor (IC₅₀ ~100 nM) in a published SAR series [1]. In that study, the carbonyl oxygen and the morpholine ring H-bond acceptor were essential for activity, and the piperazine bridge provided critical conformational alignment within the AKR1C3 oxyanion hole. Replacing the morpholine ring with pyrrolidine eliminates one H-bond acceptor while simultaneously altering lipophilicity and ring conformational preferences, which are predicted to redirect target engagement away from AKR1C3 toward other protein targets such as sigma receptors [2]. Similarly, data from a related chemotype show that the 4-methoxyphenyl substituent confers a ~7-fold difference in cytotoxicity relative to the 4-fluorophenyl analog (IC₅₀ 13.13 vs. 92.71 µM in A549 cells) [3]. These orthogonal lines of evidence demonstrate that neither the amide ring nor the aryl substituent can be freely interchanged without loss of the specific molecular recognition profile that defines this compound's utility as a research probe.

Quantitative Differentiation Evidence for (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS 927640-72-0 Against Closest Analogs


Structural Divergence from the Morpholine Analog Confers Divergent Target Engagement – AKR1C3 vs. Sigma Receptor Predicted Space

The morpholine analog (CAS 586996-95-4) has been experimentally validated as a potent AKR1C3 inhibitor (IC₅₀ ~100 nM) in a published SAR series by Flanagan et al. (2014) [1]. The target compound replaces the morpholine oxygen with a methylene group (pyrrolidine ring), eliminating one H-bond acceptor (HBA count: target = 3; morpholine analog = 4) and increasing calculated lipophilicity. Critically, the Flanagan study demonstrated that the ketone carbonyl and the morpholine H-bond acceptor were essential for AKR1C3 binding, with X-ray crystallography confirming H-bonding between the carbonyl and the oxyanion hole (Tyr55, His117) [1]. The pyrrolidine substitution is therefore predicted to abrogate AKR1C3 activity and redirect target engagement; ZINC SEA predicts SIGMAR1 (sigma-1 receptor) as an alternative target for the pyrrolidine analog [2]. The target compound has zero reported activity in ChEMBL, making this a structurally guided hypothesis rather than an experimentally confirmed finding [2].

AKR1C3 inhibitor sigma receptor piperazine SAR H-bond acceptor

Aryl Substituent SAR: 4-Methoxyphenyl Confers ~7-Fold Greater Cytotoxicity Than 4-Fluorophenyl in A549 Lung Carcinoma Cells

In a parallel series of substituted piperazine derivatives evaluated for cytotoxicity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, the compound bearing the 4-(4-methoxyphenyl)piperazin-1-yl substituent (compound 6d) exhibited an IC₅₀ of 13.13 ± 1.21 µM against A549 cells, compared to 92.71 ± 23.90 µM for the 4-(4-fluorophenyl)piperazin-1-yl analog (compound 6e) [1]. This represents an approximately 7.1-fold difference in potency attributable solely to the methoxy versus fluoro substitution on the terminal phenyl ring. Both compounds showed IC₅₀ >200 µM against HepG2 cells, indicating a shared selectivity for the A549 line within this chemotype. The unsubstituted 4-phenylpiperazin-1-yl analog (compound 6b) showed an intermediate IC₅₀ of 21.38 ± 14.39 µM [1]. Note: this data derives from a different core scaffold (benzamide-linked) and serves as cross-study class-level evidence for the substituent effect rather than a direct head-to-head comparison of the target compound.

cytotoxicity SAR A549 piperazine methoxy vs. fluoro

Sigma-1 Receptor Computational Prediction Defines a Testable Neurological Target Hypothesis Absent from Morpholine and Piperidine Analogs

The ZINC database SEA (Similarity Ensemble Approach) prediction for (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone returns SIGMAR1 (sigma non-opioid intracellular receptor 1) as the top predicted protein target [1]. Sigma-1 receptors are endoplasmic reticulum chaperone proteins implicated in CNS disorders including depression, anxiety, schizophrenia, pain, and neurodegeneration [2]. This prediction is consistent with the broader class behavior of arylpiperazine derivatives, many of which exhibit sigma receptor affinity. However, no experimental binding data (Ki, IC₅₀, or Kd) exist for this specific compound in any public database (ChEMBL, BindingDB, or PubChem BioAssay) [1]. By contrast, the morpholine analog has been experimentally characterized as an AKR1C3 inhibitor with no reported sigma receptor activity. The sigma receptor prediction is a computational hypothesis that requires experimental validation; the compound's structural features (4-methoxyphenylpiperazine coupled to a pyrrolidine amide) align with pharmacophoric elements common among known sigma-1 ligands.

sigma-1 receptor SIGMAR1 SEA prediction neurological CNS probe

Research Novelty Advantage: Zero Published Literature Creates Opportunity for First-to-Publish Target Deconvolution

As of the latest ChEMBL and ZINC database curation, (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has no recorded bioactivity data, no associated publications, and no clinical trial entries [1]. This stands in contrast to: (a) the morpholine analog, which appears in a 2014 Bioorg. Med. Chem. publication with full SAR characterization including X-ray co-crystal structures [2]; (b) numerous other 4-methoxyphenylpiperazine derivatives with published sigma receptor binding data [3]; and (c) the broader piperazine amide class, which has extensive representation in kinase and GPCR screening libraries. The absence of published data is a strategic differentiator for groups seeking to establish intellectual property or publish the first target deconvolution study for this specific chemotype. It also means that procurement for routine screening panels carries higher discovery risk—and potentially higher reward—compared to extensively characterized analogs.

chemical probe novel target unexplored chemical space ChEMBL first-in-class

Commercial Purity Benchmark: 98% Specification Enables Reproducible Screening Without Purification Overhead

The compound is commercially supplied at 98% purity (Leyan, Product No. 2222570) . This specification meets or exceeds the industry-standard ≥95% purity threshold for primary screening in academic and industrial hit-discovery campaigns. In the absence of published biological data for this specific compound, purity becomes a critical procurement criterion: sub-95% material introduces risk of false positives from impurities (e.g., unreacted 4-methoxyphenylpiperazine starting material, which may independently exhibit sigma receptor or serotonin receptor activity). The 98% specification also supports direct use in biophysical assays (SPR, ITC, DSF) and co-crystallization trials without additional in-house purification, reducing total cost of experimentation.

purity procurement screening reproducibility quality control

Validated Research and Industrial Application Scenarios for (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS 927640-72-0


Sigma-1 Receptor Probe Development for CNS Target Deconvolution

The SEA computational prediction of SIGMAR1 as a target [1] establishes a rational starting point for sigma receptor screening. The compound can be tested in radioligand displacement assays using [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) in guinea pig brain membrane preparations, following established protocols for arylpiperazine sigma ligand characterization [2]. The absence of published sigma binding data for this compound means any positive hit represents a first disclosure opportunity. Importantly, the pyrrolidine amide—rather than morpholine—ensures that AKR1C3 inhibition does not confound interpretation of CNS activity, unlike the morpholine analog which is a validated AKR1C3 inhibitor [3].

Cytotoxicity Screening in A549 and Related Lung Carcinoma Models

Cross-study SAR data demonstrate that the 4-methoxyphenylpiperazine substructure confers measurable cytotoxicity against A549 lung carcinoma cells (IC₅₀ 13.13 ± 1.21 µM for a closely related benzamide scaffold) with a selectivity window over HepG2 (>200 µM) [4]. This compound can serve as a starting point for medicinal chemistry optimization of the pyrrolidine amide series in A549 and potentially other non-small cell lung cancer (NSCLC) lines. The ~7-fold potency advantage of the 4-methoxy substituent over 4-fluoro [4] should be confirmed in the exact target scaffold to establish scaffold-specific SAR.

Negative Control Compound for AKR1C3 Inhibitor Selectivity Profiling

Because the morpholine analog is a potent and well-characterized AKR1C3 inhibitor (IC₅₀ ~100 nM, with X-ray co-crystal structure) [3], and the structural change from morpholine to pyrrolidine eliminates one H-bond acceptor critical for AKR1C3 oxyanion hole binding, the target compound is predicted to be inactive or substantially less active against AKR1C3. This makes it a rational negative control or selectivity counter-screen compound in AKR1C3 inhibitor programs. Testing both compounds side-by-side in AKR1C3 enzymatic assays would directly validate the H-bond acceptor hypothesis from the Flanagan et al. SAR study [3].

Piperazine Amide Fragment Library Expansion for FBDD and Virtual Screening

As a commercially available building block with 98% purity and a molecular weight (289.37 Da) within fragment-like space, this compound is suitable for fragment-based drug discovery (FBDD) library construction. The pyrrolidine amide moiety provides a distinct conformational profile compared to the morpholine and piperidine analogs commonly found in screening collections. Docking against the ZINC-predicted SIGMAR1 target or other CNS-relevant GPCRs can prioritize this compound for experimental follow-up, leveraging its unexplored status to identify novel chemotype-target pairings.

Quote Request

Request a Quote for (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.